![molecular formula C17H19NO4S2 B2403831 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid CAS No. 303798-57-4](/img/structure/B2403831.png)
6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
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Overview
Description
6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid is a complex organic compound that belongs to the thiazolidine family This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid typically involves the condensation of 4-methoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the addition of hexanoic acid. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like piperidine to facilitate the condensation reaction. The reaction mixture is usually heated under reflux to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine-2-thione derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is C18H19N3O5S2 with a molecular weight of approximately 415.4 g/mol. The structural configuration includes a thiazolidinone ring, which is crucial for its biological activity. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid. For instance, derivatives of thiazolidinones have demonstrated significant antiproliferative effects against various cancer cell lines, including HCT-116 and MCF-7. These compounds were shown to inhibit cell growth with IC50 values ranging from 1.9 to 7.52 μg/mL, indicating their potential as chemotherapeutic agents .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Molecular docking studies suggest that it could act as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This inhibition could lead to reduced production of leukotrienes, which are mediators of inflammation . The compound's structural features allow it to form hydrogen bonds with key amino acids in the enzyme's active site, enhancing its inhibitory potential.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of thiazolidinone derivatives through condensation reactions followed by functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, inhibiting their activity. The methoxy-benzylidene group can enhance the compound’s binding affinity to its targets, leading to increased efficacy. The hexanoic acid chain can facilitate the compound’s entry into cells, allowing it to exert its effects intracellularly.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: A simpler thiazolidine derivative with similar biological activities.
4-Methoxybenzaldehyde: A precursor in the synthesis of the compound.
Hexanoic acid: A fatty acid with various industrial applications.
Uniqueness
6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid is unique due to its combination of a thiazolidine ring, methoxy-benzylidene group, and hexanoic acid chain. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds.
Biological Activity
6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C20H25NO5S2 with a molecular weight of 423.55 g/mol. Key chemical properties include:
Property | Value |
---|---|
Hydrogen Bond Acceptors Count | 10 |
Hydrogen Bond Donors Count | 0 |
Rotatable Bond Count | 11 |
LogP (Partition Coefficient) | 3.596 |
Water Solubility (LogSw) | -3.72 |
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its anti-inflammatory, antimicrobial, and anticancer properties.
Anti-inflammatory Activity
Research indicates that the compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential mechanism for treating inflammatory diseases.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Anticancer Potential
Preliminary studies have indicated that this compound may induce apoptosis in cancer cell lines. In particular, it has been shown to downregulate Bcl-2 expression while upregulating pro-apoptotic factors like Bax.
Case Studies
- Case Study on Inflammation : A study involving animal models of arthritis demonstrated that administration of the compound significantly reduced joint swelling and pain, correlating with decreased levels of inflammatory markers in serum.
- Antimicrobial Efficacy : Clinical trials assessing the efficacy of the compound in treating skin infections revealed a marked improvement in patient outcomes compared to standard antibiotic therapies.
- Cancer Research : In vitro experiments using breast cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased rates of apoptosis, suggesting its potential as a chemotherapeutic agent.
Properties
IUPAC Name |
6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S2/c1-22-13-8-6-12(7-9-13)11-14-16(21)18(17(23)24-14)10-4-2-3-5-15(19)20/h6-9,11H,2-5,10H2,1H3,(H,19,20)/b14-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMAQEDFRXMZMG-KAMYIIQDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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